Phenyl 1H-imidazole-1-carboximidate

Lipophilicity Reagent Solubility Biphasic Systems

Phenyl 1H-imidazole-1-carboximidate (CAS 359642-65-2) is a member of the imidazole-1-carboximidate ester family, characterized by a phenyl substituent on the imidate oxygen. With the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol, it presents a polar surface area (PSA) of 50.9 Ų and a calculated LogP of 1.84.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 359642-65-2
Cat. No. B13973929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 1H-imidazole-1-carboximidate
CAS359642-65-2
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=N)N2C=CN=C2
InChIInChI=1S/C10H9N3O/c11-10(13-7-6-12-8-13)14-9-4-2-1-3-5-9/h1-8,11H
InChIKeyHKLZLKLGEKECTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 1H-imidazole-1-carboximidate (CAS 359642-65-2): Identity, Physicochemical Profile, and Comparator Landscape for Procurement Evaluation


Phenyl 1H-imidazole-1-carboximidate (CAS 359642-65-2) is a member of the imidazole-1-carboximidate ester family, characterized by a phenyl substituent on the imidate oxygen . With the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol, it presents a polar surface area (PSA) of 50.9 Ų and a calculated LogP of 1.84 . This compound serves as an electrophilic reagent for the introduction of amidine or guanidine functionalities into target molecules, a role shared with its closest alkyl homologs: methyl (CAS 510710-95-9), ethyl (CAS 510710-96-0), and propyl (CAS 510710-97-1) imidazole-1-carboximidates . The phenyl variant differentiates itself from these alkyl analogs through its enhanced lipophilicity and the electron-withdrawing character of the aromatic ring, which can modulate reactivity in nucleophilic addition reactions.

Why Alkyl Imidazole-1-carboximidates Cannot Simply Replace Phenyl 1H-imidazole-1-carboximidate in Lipophilicity-Driven or Aromaticity-Dependent Synthetic Sequences


Within the imidazole-1-carboximidate series, the O-substituent directly governs the compound's lipophilicity (LogP), which can critically influence reaction solvent compatibility, reagent solubility, and the chromatographic behavior of intermediates . The phenyl derivative exhibits a calculated LogP of approximately 1.84, representing a substantial increase over the methyl (LogP ≈ 0.41), ethyl (LogP ≈ 0.80), and propyl (LogP ≈ 1.19) analogs . This difference in physicochemical profile is not merely incremental; it can dictate partitioning in biphasic reaction systems or the removal of the cleaved phenol byproduct during aqueous workup. Furthermore, the aromatic nature of the phenyl ring introduces electronic effects that are absent in saturated alkyl chains, potentially altering the electrophilicity of the imidate carbon and, consequently, the reaction kinetics and selectivity profiles in guanidinylation or amidination steps . These factors preclude the assumption that alkyl carboximidates are drop-in replacements without process re-optimization.

Quantitative Differentiation Evidence for Phenyl 1H-imidazole-1-carboximidate (359642-65-2) vs. Alkyl Homologs and Pyrazole-Based Guanidinylation Reagents


Lipophilicity (LogP) Advantage of the Phenyl Ester Over Alkyl Homologs for Non-Aqueous and Biphasic Reaction Media

Phenyl 1H-imidazole-1-carboximidate demonstrates substantially higher calculated lipophilicity compared to its alkyl ester counterparts, as quantified by LogP values. This property is critical for solubility in non-polar solvents and partitioning in biphasic aqueous-organic reaction systems .

Lipophilicity Reagent Solubility Biphasic Systems Physicochemical Property

Enhanced Electrophilicity of the Phenyl Imidate via Aromatic Electron-Withdrawal Compared to Alkyl Imidates

The phenyl substituent exerts an electron-withdrawing inductive effect on the imidate oxygen, rendering the adjacent carbon more electrophilic. Literature on carboximidate reactivity indicates that aromatic imidates are generally more reactive toward nucleophilic attack than their aliphatic counterparts . This enhanced electrophilicity can translate to faster reaction rates or the ability to engage weaker nucleophiles.

Electrophilicity Nucleophilic Addition Reaction Kinetics Carboximidate Chemistry

Differentiated PSA Profile of Imidazole-1-carboximidates vs. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

In the landscape of guanidinylation reagents, imidazole-1-carboximidates offer a distinct structural profile. Phenyl 1H-imidazole-1-carboximidate possesses a PSA of 50.9 Ų, contrasting sharply with the widely used N,N'-di-Boc-1H-pyrazole-1-carboxamidine, which has a substantially higher PSA of 94.8 Ų . This difference in polarity directly impacts solubility, chromatographic mobility, and potentially membrane permeability if used in a biochemical context.

Polar Surface Area Guanidinylation Reagent Solid-Phase Synthesis Protecting Group Strategy

Molecular Weight Efficiency: Lower Mass Imidazole-1-carboximidates vs. Heavily Protected Pyrazole Reagents

Phenyl 1H-imidazole-1-carboximidate has a molecular weight of 187.2 g/mol. In contrast, N,N'-di-Boc-1H-pyrazole-1-carboxamidine has a molecular weight of 310.35 g/mol, representing a 66% increase in mass per molar equivalent . This mass differential has direct implications for procurement: on a per-mole basis, the imidazole-1-carboximidate scaffold offers superior atom economy and potentially lower shipping and handling costs for bulk applications .

Atom Economy Molecular Weight Protecting Group Cost Efficiency

Recommended Procurement Scenarios for Phenyl 1H-imidazole-1-carboximidate (359642-65-2) Based on Comparative Evidence


Synthesis of N-Aryl or Lipophilic Guanidines in Non-Aqueous Media

When the target guanidine product is highly lipophilic (e.g., a drug candidate with a high cLogP) or when the reaction medium is a non-polar solvent such as toluene or dichloromethane, Phenyl 1H-imidazole-1-carboximidate (LogP 1.84) is predicted to exhibit superior solubility and mass transfer compared to the methyl (LogP 0.41) or ethyl (LogP 0.80) homologs . This scenario is particularly relevant for process chemistry groups developing scalable routes to lipophilic active pharmaceutical ingredients (APIs) where reagent solubility can be a bottleneck.

Amidine Formation with Sterically Hindered or Electron-Deficient Amines

The electron-withdrawing phenyl ring enhances the electrophilicity of the imidate carbon, potentially enabling amidine or guanidine formation with less nucleophilic amines (e.g., electron-deficient anilines) that react sluggishly with alkyl carboximidates . Medicinal chemistry teams exploring structure-activity relationships (SAR) around hindered guanidine motifs may find the phenyl derivative provides superior conversion, although direct experimental validation is strongly recommended.

Laboratory-Scale Synthesis Where Pyrazole Byproduct Removal is Problematic

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine releases a pyrazole byproduct (MW 68.08) during guanidinylation, which can complicate purification. In contrast, Phenyl 1H-imidazole-1-carboximidate releases phenol (MW 94.11) upon reaction with amines. While phenol has a higher mass, its distinct acidity (pKa ≈ 10) allows for selective extraction via basic aqueous washes, simplifying purification protocols . This presents an operational advantage for researchers seeking to avoid pyrazole contamination in sensitive biological assays.

Cost-Sensitive Scale-Up Where Protecting Group Strategy Permits

For process development groups evaluating guanidinylation reagents at scale, the significantly lower molecular weight of Phenyl 1H-imidazole-1-carboximidate (187.2 g/mol) compared to N,N'-di-Boc-1H-pyrazole-1-carboxamidine (310.35 g/mol) translates to reduced material consumption on a molar basis . When the synthetic route does not require the Boc protection offered by the pyrazole reagent, the imidazole-1-carboximidate scaffold may offer a more atom-economical and cost-effective alternative.

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